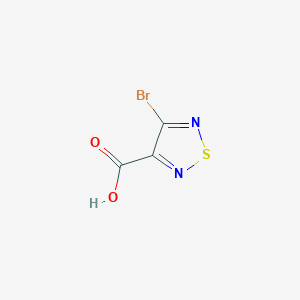

4-Bromo-1,2,5-thiadiazole-3-carboxylic acid

Beschreibung

Eigenschaften

Molekularformel |

C3HBrN2O2S |

|---|---|

Molekulargewicht |

209.02 g/mol |

IUPAC-Name |

4-bromo-1,2,5-thiadiazole-3-carboxylic acid |

InChI |

InChI=1S/C3HBrN2O2S/c4-2-1(3(7)8)5-9-6-2/h(H,7,8) |

InChI-Schlüssel |

QWJDUAZDUVOJSJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1(=NSN=C1Br)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1,2,5-thiadiazole-3-carboxylic acid typically involves the bromination of 1,2,5-thiadiazole-3-carboxylic acid. One common method includes the reaction of 1,2,5-thiadiazole-3-carboxylic acid with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of 4-Bromo-1,2,5-thiadiazole-3-carboxylic acid may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromo-1,2,5-thiadiazole-3-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: May involve oxidizing agents like hydrogen peroxide or potassium permanganate.

Coupling Reactions: Often require palladium catalysts and suitable ligands under inert atmosphere conditions.

Major Products:

Substitution Products: Various substituted thiadiazole derivatives depending on the nucleophile used.

Oxidation Products: Oxidized derivatives of the thiadiazole ring.

Coupling Products: Complex molecules formed through coupling reactions with aryl or alkyl halides.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties

Thiadiazole derivatives, including 4-bromo-1,2,5-thiadiazole-3-carboxylic acid, have been studied for their anticancer activities. Research indicates that certain thiadiazole compounds can inhibit the proliferation of various cancer cell lines. For example, derivatives have shown efficacy against human leukemia and solid tumors such as breast and lung cancer .

Table 1: Anticancer Activity of Thiadiazole Derivatives

Agricultural Applications

Pesticidal Activity

The compound has been evaluated for its potential as a pesticide. Thiadiazole derivatives exhibit insecticidal and fungicidal properties effective against various agricultural pests and pathogens. Studies have demonstrated that compounds similar to 4-bromo-1,2,5-thiadiazole-3-carboxylic acid can induce plant resistance against diseases .

Case Study: Insecticidal Efficacy

A recent study assessed the insecticidal activity of a series of thiadiazole derivatives against common agricultural pests. The results showed that specific substitutions on the thiadiazole ring enhanced insecticidal properties significantly compared to traditional pesticides .

Table 2: Pesticidal Efficacy of Thiadiazole Derivatives

Material Science

Polymerization Applications

4-Bromo-1,2,5-thiadiazole-3-carboxylic acid can serve as a monomer in polymerization reactions. It participates in cross-coupling reactions such as Suzuki and Heck reactions to form conjugated polymers with desirable electronic properties. These polymers can be utilized in organic electronics and photovoltaic devices .

Table 3: Polymerization Applications

Wirkmechanismus

The mechanism of action of 4-Bromo-1,2,5-thiadiazole-3-carboxylic acid involves its interaction with various molecular targets and pathways:

DNA Interaction: The compound can bind to DNA and interfere with its replication and transcription processes.

Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

Receptor Modulation: The compound can modulate receptor activity, affecting signal transduction pathways in cells.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues on the Thiadiazole Core

4-Chloro-1,2,5-thiadiazole-3-carboxylic Acid (CAS 5097-44-9)

- Structure : Chlorine replaces bromine at position 4.

- Molecular Formula : C₃HClN₂O₂S (vs. C₃HBrN₂O₂S for the bromo analogue).

- Molecular Weight : 164.57 g/mol (vs. 209.01 g/mol for the bromo compound).

- Reactivity : Chlorine, being less electronegative than bromine, shows slower substitution kinetics in nucleophilic reactions. This impacts its utility in Suzuki couplings or SNAr reactions .

1,2,5-Thiadiazole-3-carboxylic Acid (CAS 13368-86-0)

- Structure : Lacks substituents at position 4.

- Applications: Acts as a precursor for synthesizing derivatives like the bromo and amino analogues. Its simpler structure is less sterically hindered, facilitating direct functionalization .

4-Amino-1,2,5-thiadiazole-3-carboxylic Acid (CAS 2829-58-5)

- Structure: Substituted with an amino group at position 4.

- Properties: The amino group enhances solubility in polar solvents and enables participation in hydrogen bonding, which is critical for biological interactions (e.g., enzyme inhibition) .

Analogues with Different Heterocyclic Cores

4-Bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic Acid (PI-21399)

- Core Structure : Pyrazole ring instead of thiadiazole.

- Molecular Formula : C₆H₇BrN₂O₂.

- Impact of Core : Pyrazole’s saturated N-N bond reduces aromaticity compared to thiadiazole, leading to lower thermal stability but improved bioavailability in drug candidates .

L-2-(4-Bromo-phenyl)-1,3-thiazolane-4-carboxylic Acid

Physicochemical and Reactivity Comparison

Research Findings and Key Insights

- Synthetic Flexibility : Bromine in 4-Bromo-1,2,5-thiadiazole-3-carboxylic acid facilitates Pd-catalyzed cross-coupling reactions, unlike its chloro counterpart, which requires harsher conditions .

- Biological Efficacy : Thiadiazole derivatives generally exhibit higher potency than pyrazole analogues in enzyme inhibition assays due to enhanced electrophilicity .

- Stability Trade-offs : Thiadiazole cores are more thermally stable but prone to hydrolysis under basic conditions compared to thiazolane derivatives .

Biologische Aktivität

4-Bromo-1,2,5-thiadiazole-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of 4-Bromo-1,2,5-thiadiazole-3-carboxylic acid can be attributed to several mechanisms:

- DNA Interaction : The compound can bind to DNA, potentially interfering with replication and transcription processes. This interaction may lead to cytotoxic effects in rapidly dividing cells.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can alter cellular functions and promote apoptosis in cancer cells .

- Receptor Modulation : The compound may modulate receptor activity, influencing signal transduction pathways that are critical for cell survival and proliferation.

Biological Activities

4-Bromo-1,2,5-thiadiazole-3-carboxylic acid exhibits a range of biological activities:

Anticancer Activity

Research indicates that thiadiazole derivatives, including 4-Bromo-1,2,5-thiadiazole-3-carboxylic acid, have significant anticancer properties. Notably:

- Cell Line Studies : In vitro studies demonstrated that this compound showed potent anti-proliferative effects on various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound inhibited CDK9 activity and induced apoptosis through mechanisms involving STAT3 transcriptional inhibition .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Inhibition : Studies have shown that derivatives of thiadiazoles exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from 4-Bromo-1,2,5-thiadiazole-3-carboxylic acid demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli .

Case Study 1: Anticancer Effects

A study investigated the effects of 4-Bromo-1,2,5-thiadiazole-3-carboxylic acid on the proliferation of MCF-7 cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 60 | 25 |

| 50 | 30 | 55 |

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, various derivatives were tested against common pathogens. The results highlighted that some derivatives exhibited Minimum Inhibitory Concentration (MIC) values ranging from 3.91 to 62.5 µg/mL against Staphylococcus aureus strains .

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| Derivative A | 10 | S. aureus ATCC 25923 |

| Derivative B | 15 | E. coli ATCC 25922 |

| Derivative C | 30 | Pseudomonas aeruginosa |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 4-Bromo-1,2,5-thiadiazole-3-carboxylic acid, and how can bromination selectivity be optimized?

- Methodological Answer : The synthesis typically involves bromination of the parent 1,2,5-thiadiazole-3-carboxylic acid (CAS 13368-86-0) using reagents like N-bromosuccinimide (NBS) under controlled conditions. To optimize selectivity at the 4-position, researchers should consider reaction temperature (e.g., 0–25°C), solvent polarity (e.g., DMF or acetic acid), and catalytic additives (e.g., Lewis acids). Monitoring via TLC or HPLC during the reaction can help minimize over-bromination. Post-synthesis, recrystallization from ethanol/water mixtures improves purity .

Q. Which analytical techniques are essential for confirming the structure and purity of 4-Bromo-1,2,5-thiadiazole-3-carboxylic acid?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm bromine substitution patterns and carboxylic acid functionality.

- HPLC-MS : To assess purity (>95%) and detect trace impurities, using reverse-phase C18 columns with UV detection at 254 nm.

- Elemental Analysis : To verify empirical formula consistency (CHBrNOS).

- Melting Point Analysis : Compare observed mp (e.g., 149–150°C for analogous bromothiadiazoles) with literature values .

Q. How can researchers derivatize the carboxylic acid group to improve solubility or facilitate downstream applications?

- Methodological Answer : Esterification using methanol/HSO or coupling reagents (e.g., DCC/DMAP) to form methyl esters (e.g., Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate, CAS 529141-52-3) enhances solubility in organic solvents. For bioconjugation, activate the acid via NHS esters or acyl chlorides .

Advanced Research Questions

Q. How does the 4-bromo substituent influence the electronic properties of the thiadiazole ring, and what implications does this have for reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing bromine increases electrophilicity at the 4-position, facilitating nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed couplings (e.g., Suzuki-Miyaura). Computational studies (DFT) can predict charge distribution, while experimental validation via kinetic assays (e.g., reaction rates with arylboronic acids) quantifies reactivity. Use Pd(PPh)/KCO in THF/HO for optimal coupling yields .

Q. What strategies enable the use of 4-Bromo-1,2,5-thiadiazole-3-carboxylic acid as a building block in heterocyclic drug discovery?

- Methodological Answer : Incorporate the bromothiadiazole core into larger scaffolds via:

- Click Chemistry : Azide-alkyne cycloaddition using propargylamine derivatives.

- Peptide Coupling : Amide bond formation with amino acids or bioactive amines.

- Metal-Mediated Cross-Couplings : Construct fused heterocycles (e.g., thienothiadiazoles) via Pd-catalyzed reactions. Monitor regioselectivity using LC-MS and X-ray crystallography .

Q. In enzymatic inhibition studies, how can researchers evaluate 4-Bromo-1,2,5-thiadiazole-3-carboxylic acid derivatives as lactate dehydrogenase (LDH) inhibitors?

- Methodological Answer :

- Enzyme Assays : Measure IC values using purified LDHA and NADH/pyruvate substrates, monitoring NADH depletion at 340 nm.

- Competitive Binding Studies : Use C-labeled pyruvate (as in ) to assess displacement by bromothiadiazole analogs.

- Structural Analysis : Molecular docking (e.g., AutoDock) to predict binding modes, followed by mutagenesis (e.g., Arg168Ala in LDHA) to validate interactions .

Q. What computational approaches are recommended to analyze the substituent effects on the thiadiazole ring’s reactivity and stability?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to assess frontier molecular orbitals (HOMO/LUMO) and Fukui indices for electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous/DMSO environments to predict stability under experimental conditions.

- QSAR Models : Corrogate substituent electronic parameters (Hammett σ) with experimental reactivity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.